Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate

Drug design Physicochemical profiling ADME prediction

Standard 3-alkyl or 4-chloro benzisoxazole analogs lack the 4-alkoxy motif essential for selective 5-HT4 activity and dual-target AD research. This methyl ester variant offers a validated pharmacophore with lower lipophilicity (XLogP3=1.5) for improved aqueous solubility. - **Application**: Privileged scaffold for 5-HT4 receptor agonism (GI motility, cognition) & MTDL synthesis. - **Scale**: Available 97-99% purity in 1 kg, 25 kg formats for lead optimization to pre-clinical phases. - **Utility**: 6-methyl ester handle enables amidation/hydrolysis SAR exploration.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B12883467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxybenzo[d]isoxazole-6-carboxylate
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=NO2)C(=O)OC
InChIInChI=1S/C10H9NO4/c1-13-8-3-6(10(12)14-2)4-9-7(8)5-11-15-9/h3-5H,1-2H3
InChIKeyWOBMXHYUDLAERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate – Scaffold Identity and Procurement


Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate (CAS 1427368-01-1) is a heterocyclic small molecule belonging to the 1,2-benzisoxazole (benzo[d]isoxazole) family [1]. It features a benzene ring fused to an isoxazole at the 4,5-positions, a methoxy substituent at the 4-position, and a methyl ester at the 6-position . With a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol, it serves primarily as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry programs .

Scaffold 4‑methoxy‑1,2‑benzisoxazole core
Handle 6‑methyl ester for further diversification
Context 4‑alkoxy pharmacophore reported for 5‑HT4 target class

Why Generic Substitution Fails for This Scaffold


Superficially similar benzo[d]isoxazole analogs (e.g., 3-alkyl, 4-chloro, or non-esterified variants) cannot be freely interchanged with Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate without risking divergent physicochemical behavior, synthetic accessibility, and biological outcomes. The 4-methoxy substituent introduces an additional hydrogen-bond acceptor (HBA = 5) and lowers the computed XLogP3 to 1.5 versus 2.0–2.4 for 3-alkyl and 4‑chloro analogs, altering solubility and permeability profiles critical to both screening and downstream functionalization [1]. Furthermore, the 4‑alkoxy‑1,2‑benzisoxazole motif is structurally privileged for selective 5‑HT4 receptor agonism, as established in patent literature, making the core substitution pattern a key determinant of target engagement that is absent in derivatives lacking the 4‑methoxy group [2].

This Scaffold
Analog Scaffolds (3‑alkyl/4‑chloro)
Physicochemical profile
4‑methoxy lowers lipophilicity and adds H‑bond acceptor capacity
Lack 4‑methoxy; predicted higher logP may shift solubility/permeability
Target engagement
Core matches patented 4‑alkoxy 5‑HT4 pharmacophore
Non‑4‑alkoxy analogs may not achieve 5‑HT4 receptor engagement

Quantitative Evidence for Scaffold Differentiation


Lipophilicity Reduction vs. 3-Alkyl and 4-Chloro Analogs

The target compound exhibits a PubChem‑computed XLogP3 of 1.5, which is 0.5 to 0.9 log units lower than those of the closest in‑class methyl ester analogs Methyl 3‑methylbenzo[d]isoxazole‑6‑carboxylate (2.0), Methyl 3‑ethylbenzo[d]isoxazole‑6‑carboxylate (2.4), and Methyl 4‑chlorobenzo[d]isoxazole‑6‑carboxylate (2.2) [1]. This 25–38% reduction in predicted lipophilicity, arising from the electron‑donating 4‑methoxy group, is expected to translate into higher aqueous solubility and distinct membrane‑partitioning behavior [2].

Lipophilicity (XLogP3)
Computed property
1.5 vs 2.0–2.4 (analogs)
Reported 25–38% lower logP; may support solubility-focused selection
PubChem XLogP3 model; confirm experimentally
Drug design Physicochemical profiling ADME prediction

Topological Polar Surface Area Increase Over Congeners

The target compound has a PubChem‑computed TPSA of 61.6 Ų, compared to 52.3 Ų for the 3‑methyl, 3‑ethyl, and 4‑chloro analogs [1]. The additional 9.3 Ų arises directly from the methoxy oxygen at the 4‑position, increasing the molecule's capacity for polar interactions. While still below the typical 70–90 Ų threshold for blood–brain barrier penetration, this difference places the compound in a distinct permeability regime [2].

Topological PSA
Computed property
61.6 Ų
18% higher TPSA than common 3‑alkyl/4‑chloro analogs
May influence passive permeability regime
Medicinal chemistry Permeability prediction Blood–brain barrier

Hydrogen Bond Acceptor Capacity Advantage

The target compound possesses five hydrogen bond acceptors (HBA = 5) versus four for the 3‑methyl, 3‑ethyl, and 4‑chloro analogs [1]. The extra acceptor is the methoxy oxygen at the 4‑position. In fragment‑based and structure‑based drug design programs, this additional H‑bonding capacity can be exploited for specific target‑residue interactions not achievable with the 3‑alkyl or 4‑chloro scaffolds.

H‑Bond Acceptors
Computed property
5 HBA
One additional acceptor vs. analogs; expands polar interaction space
Derived from Cactvs HBA count
Structure–activity relationships Molecular recognition Solubility enhancement

5-HT4 Receptor Pharmacophore Privilege

U.S. Patent US 2008/0207690 A1 explicitly claims that 4‑alkoxy‑1,2‑benzisoxazole compounds, as a structural class, exhibit selective 5‑HT4 receptor agonistic activity [1]. The 4‑methoxy group is a defining feature of this pharmacophore, distinguishing it from earlier benzisoxazole AChE inhibitors (e.g., WO93/04063 Example 37) [2]. The target compound, bearing the 4‑methoxy‑1,2‑benzisoxazole core with a 6‑methyl ester handle, represents the minimal scaffold from which more elaborate 5‑HT4 ligands can be elaborated via standard ester transformations.

5‑HT₄ Pharmacophore
Class-level inference
4‑methoxy‑1,2‑benzisoxazole core
Core matches patented 5‑HT4 agonist pharmacophore class
Patent US2008/0207690; elaborated analog data available
GPCR drug discovery 5‑HT4 receptor Benzisoxazole pharmacophore

Commercial Purity and Bulk Availability

Vendor technical datasheets list the compound at a purity of 97% (Chemenu, catalog CM1064702) or 99% (ChemicalBook), with packaging options of 1 kg and 25 kg . In contrast, several close analogs such as Methyl 3‑ethylbenzo[d]isoxazole‑6‑carboxylate (CAS 1607025‑27‑3) are primarily available in milligram to gram quantities from specialty suppliers, limiting their utility for lead‑optimization scale‑up .

Purity & Bulk
Supplier specification
97–99% purity, up to 25 kg
May reduce supply‑chain risk for scale‑up campaigns
Vendor catalog listings; verify with supplier
Chemical procurement Purity specification Scale‑up readiness

Research and Industrial Application Scenarios


5-HT4 Receptor Agonist Lead Optimization

The 4‑methoxy‑1,2‑benzisoxazole core is a patented pharmacophore for selective 5‑HT4 receptor agonism [1]. The 6‑methyl ester provides a versatile handle for amidation, hydrolysis, or reduction, enabling rapid exploration of side‑chain SAR. Teams pursuing GI motility disorders, Alzheimer's‑associated cognitive deficits, or IBS can prioritize this scaffold over 3‑alkyl or 4‑chloro analogs that lack the requisite 4‑alkoxy substitution for 5‑HT4 activity [1].

Solubility-Optimized Fragment Library Design

With an XLogP3 of 1.5, a TPSA of 61.6 Ų, and five H‑bond acceptors, the compound occupies a favorable physicochemical space for fragment‑based and lead‑like screening libraries [2]. Its lower lipophilicity and higher polarity compared to 3‑methyl (XLogP3 = 2.0), 3‑ethyl (XLogP3 = 2.4), and 4‑chloro (XLogP3 = 2.2) congeners predict improved aqueous solubility, a key metric for reducing compound aggregation and false‑positive assay interference in early‑stage screening [3].

MTDL Intermediate for Alzheimer's Disease

The Scientific Reports study by Rochais et al. (2020) demonstrated that elaborated 4‑methoxy‑1,2‑benzisoxazole hybrids can achieve nanomolar dual inhibition of acetylcholinesterase (AChE) and 5‑HT4 receptor engagement [4]. The target compound, as a minimal scaffold, serves as a late‑stage diversification intermediate for constructing MTDLs in AD research, offering advantages over non‑methoxylated analogs that cannot access this specific dual‑target mechanism.

Multi-Kilogram Procurement for Process Development

The compound's commercial availability at 97–99% purity in 1 kg and 25 kg packaging formats makes it a practical choice for medicinal chemistry groups transitioning from hit‑to‑lead to lead‑optimization phases. This contrasts with analogs available only at milligram‑to‑gram scale, which would require costly custom synthesis for scale‑up .

Application
Selection Property
Validation Focus
5‑HT4 agonist scaffold exploration
Patented 4‑alkoxy pharmacophore context
5‑HT4 binding and functional assay screening
Fragment-based library design
Low‑lipophilicity, high‑polarity physicochemical profile
Solubility and aggregation assay screening
Alzheimer’s dual‑target (AChE/5‑HT4) mechanism research
4‑methoxy scaffold for MTDL diversification
Dual enzyme/receptor engagement assays
Lead optimization scale‑up
Bulk availability and high certified purity
Supplier specification and batch analysis
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